Cas no 602268-91-7 (2-(2-isocyanoethyl)thiophene)

2-(2-isocyanoethyl)thiophene structure
2-(2-isocyanoethyl)thiophene structure
Product Name:2-(2-isocyanoethyl)thiophene
CAS No:602268-91-7
MF:C7H7NS
MW:137.202180147171
CID:891848
PubChem ID:2769497
Update Time:2025-07-22

2-(2-isocyanoethyl)thiophene Chemical and Physical Properties

Names and Identifiers

    • 2-(THIEN-2-YL)ETHYLISOCYANIDE
    • 2-(2-isocyanoethyl)thiophene
    • 2-(2-thienyl)ethyl isocyanide
    • 2-(thiophen-2-yl)ethyl isocyanide
    • AC1MCH3Z
    • AG-A-33073
    • CTK5I0993
    • MDL: MFCD05222951
    • Inchi: 1S/C7H7NS/c1-8-5-4-7-3-2-6-9-7/h2-3,6H,4-5H2
    • InChI Key: LZSOGQNQXJHKMF-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CC[N+]#[C-]

Computed Properties

  • Exact Mass: 137.03000
  • Monoisotopic Mass: 137.02992040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 32.6Ų

Experimental Properties

  • PSA: 28.24000
  • LogP: 1.44060

2-(2-isocyanoethyl)thiophene Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-(2-isocyanoethyl)thiophene

Introduction to 2-(2-isocyanoethyl)thiophene (CAS No: 602268-91-7)

2-(2-isocyanoethyl)thiophene, identified by the Chemical Abstracts Service Number (CAS No) 602268-91-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials science. This compound belongs to the thiophene derivatives, a class of heterocyclic compounds characterized by a sulfur-containing five-membered ring. The presence of an isocyanoethyl group at the 2-position of the thiophene ring introduces unique reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The isocyanoethyl functional group (-N=C=O) is known for its high reactivity, particularly in forming covalent bonds with nucleophiles such as amines, alcohols, and thiols. This property makes 2-(2-isocyanoethyl)thiophene a versatile building block for constructing more complex molecules. In pharmaceutical research, such derivatives are often explored for their potential biological activity, including interactions with biological targets like enzymes and receptors.

Recent advancements in medicinal chemistry have highlighted the utility of thiophene-based compounds in drug design. Thiophenes are widely recognized for their role in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. The incorporation of the isocyanoethyl group into thiophene derivatives has opened new avenues for modulating biological pathways. For instance, studies have demonstrated that compounds containing this moiety can exhibit inhibitory effects on certain enzymes by forming stable adducts with active sites.

In materials science, 2-(2-isocyanoethyl)thiophene has been investigated for its potential in polymer synthesis. Thiophene derivatives are known to form conjugated polymers, which are essential components in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The isocyanoethyl group can serve as a reactive handle for polymerization reactions, enabling the creation of novel materials with tailored properties. These properties may include enhanced charge transport capabilities or improved stability under various environmental conditions.

The synthesis of 2-(2-isocyanoethyl)thiophene typically involves multi-step organic reactions starting from commercially available precursors. Key steps often include halogenation of thiophene to introduce reactive sites at the desired positions, followed by functionalization with an isocyanate group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields.

One of the most compelling aspects of 2-(2-isocyanoethyl)thiophene is its role as a precursor for biologically active molecules. Researchers have leveraged its reactivity to develop novel scaffolds for drug candidates. For example, modifications at the isocyanoethyl group can lead to derivatives with enhanced solubility or selectivity for specific biological targets. Such modifications are critical in optimizing drug-like properties, including pharmacokinetics and toxicity profiles.

The compound's potential extends beyond pharmaceutical applications into agrochemicals and specialty chemicals. Thiophene derivatives are increasingly used in crop protection agents due to their ability to interact with biological systems at low concentrations. The isocyanoethyl functionality allows for further derivatization into compounds that exhibit herbicidal or fungicidal activity while maintaining environmental safety.

Recent studies have also explored the use of 2-(2-isocyanoethyl)thiophene in catalysis. The compound's ability to participate in coordination chemistry with transition metals has been exploited to develop novel catalysts for various transformations. These catalysts may find applications in industrial processes, offering more sustainable alternatives to traditional methods.

From a regulatory perspective, 2-(2-isocyanoethyl)thiophene (CAS No: 602268-91-7) is subject to standard chemical safety protocols. While not classified as a hazardous material under typical conditions, proper handling procedures must be followed to ensure safety during storage and transportation. Manufacturers and users are advised to consult relevant guidelines provided by regulatory agencies such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA).

The future prospects of 2-(2-isocyanoethyl)thiophene are promising, given its broad utility across multiple scientific disciplines. Ongoing research aims to uncover new synthetic pathways and applications, further expanding its role in drug discovery and materials engineering. Collaborative efforts between academia and industry will likely drive innovation, leading to more efficient processes and novel applications.

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